![molecular formula C11H11NO2S B494637 N-(2-oxotetrahydrothiophen-3-yl)benzamide CAS No. 39837-09-7](/img/structure/B494637.png)
N-(2-oxotetrahydrothiophen-3-yl)benzamide
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Overview
Description
“N-(2-oxotetrahydrothiophen-3-yl)benzamide” is a chemical compound with the molecular formula C11H11NO2S . It has a molecular weight of 221.28 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, benzamides can be synthesized through direct condensation of carboxylic acids and amines . This process involves the reaction of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .
Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 498.2±38.0 °C and a predicted density of 1.30±0.1 g/cm3 . Its pKa is predicted to be 13.01±0.20 .
Scientific Research Applications
Catalytic Applications : A study by (Liu et al., 2014) described the synthesis of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives through a catalyst-free process. This research highlights the potential for developing new catalyst-free synthetic methods for benzamide derivatives.
Supramolecular Chemistry : Research by (Yadav & Ballabh, 2020) focused on N-(thiazol-2-yl)benzamide derivatives as new supramolecular gelators. Their study provides insights into the role of molecular interactions in gelation behavior, which is crucial for the development of new materials in supramolecular chemistry.
Mixed-Ligand Complex Synthesis : A paper by (Correia et al., 2001) discussed the synthesis and characterization of mixed-ligand oxorhenium(V) complexes involving benzamide derivatives. Such research is fundamental to the development of new mixed-ligand complexes with potential applications in various fields, including catalysis and materials science.
Photo-Physical Studies : (Padalkar et al., 2011) synthesized and studied the photo-physical properties of benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives. This research contributes to the understanding of the photo-physical behavior of these compounds, which can be applied in developing new materials for optoelectronic applications.
Colorimetric Sensing : (Younes et al., 2020) synthesized N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for colorimetric sensing of fluoride anions. This work is significant for developing new sensors and detection methods in analytical chemistry.
Polymer Synthesis : A study by (Dehghan et al., 2015) discussed the polymerization of N-(2-Oxotetrahydrothiophen-3-yl)acrylamide on magnetic silica nanocomposites. Their research opens avenues for creating new polymer-based materials with potential applications in catalysis and materials science.
Mechanism of Action
Target of Action
N-(2-oxotetrahydrothiophen-3-yl)benzamide, also known as N-(2-oxothiolan-3-yl)benzamide, is a compound that has been found to have a significant role in the selective aerobic oxidation of alcohols to aldehydes and ketones . This suggests that the primary targets of this compound are the enzymes involved in these oxidation reactions.
Mode of Action
The compound interacts with its targets by being polymerized on the surface of amine functionalized magnetic silica nanocomposites . This process is facilitated by an ultrasound-assisted method . Following this, MnO2 nanoparticles are formed on the surface of the polymer functionalized magnetic nanocomposites . This leads to a magnetically recoverable MnO2 catalyst, which exhibits high catalytic activity in the selective aerobic oxidation of alcohols to aldehydes and ketones .
Biochemical Pathways
The compound affects the biochemical pathway of alcohol oxidation. In this pathway, alcohols are converted to aldehydes and ketones, a process that is crucial in various biological and chemical processes . The compound’s interaction with this pathway results in the selective oxidation of alcohols .
Result of Action
The result of the compound’s action is the selective aerobic oxidation of alcohols to aldehydes and ketones . This process occurs in a mixture of DMSO and water in 30 minutes . The catalyst can be separated from the reaction mixture by applying a permanent magnet externally and can be reused several times without a significant loss of activity .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a magnetic field, which allows for the separation of the catalyst from the reaction mixture . Additionally, the compound’s activity is facilitated by an ultrasound-assisted method, suggesting that the application of ultrasound waves may enhance its efficacy .
properties
IUPAC Name |
N-(2-oxothiolan-3-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c13-10(8-4-2-1-3-5-8)12-9-6-7-15-11(9)14/h1-5,9H,6-7H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUVBMYECVDQDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10968248 |
Source
|
Record name | N-(2-Oxothiolan-3-yl)benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10968248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
39837-09-7, 5351-34-8 |
Source
|
Record name | N-Benzoyl-DL-homocysteine thiolactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39837-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Oxothiolan-3-yl)benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10968248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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